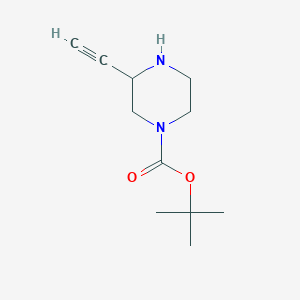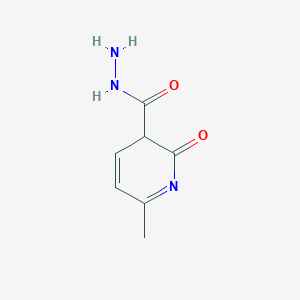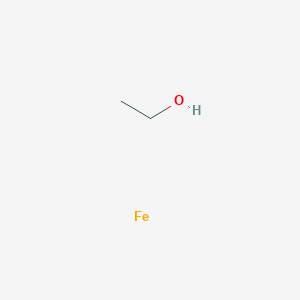
2',3'-Dideoxycytidine 5'-triphosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxycytidine 5’-triphosphate sodium salt is a synthetic nucleoside analog that plays a crucial role in molecular biology and biochemistry. It is primarily known for its inhibitory effects on DNA polymerase I-catalyzed chain elongation, making it a valuable tool in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxycytidine 5’-triphosphate sodium salt involves multiple steps, starting from the nucleoside 2’,3’-dideoxycytidine. The nucleoside undergoes phosphorylation to form the triphosphate derivative. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and pyrophosphate in an aqueous medium .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxycytidine 5’-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxycytidine 5’-triphosphate sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Common reagents used in reactions involving 2’,3’-Dideoxycytidine 5’-triphosphate sodium salt include nucleophiles such as hydroxide ions (OH-) and amines. The reactions are typically carried out in aqueous solutions at controlled temperatures to prevent degradation .
Major Products Formed
The major products formed from reactions involving 2’,3’-Dideoxycytidine 5’-triphosphate sodium salt depend on the specific reagents and conditions used. For example, hydrolysis reactions can yield 2’,3’-dideoxycytidine and inorganic phosphate .
Scientific Research Applications
2’,3’-Dideoxycytidine 5’-triphosphate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic reactions to study the mechanisms of DNA polymerases and other enzymes involved in nucleotide metabolism
Biology: The compound is employed in studies of DNA replication and repair processes, providing insights into the molecular mechanisms underlying these essential cellular functions
Medicine: It has potential therapeutic applications, particularly in antiviral research, where it is used to inhibit viral DNA synthesis
Industry: The compound is utilized in the production of diagnostic reagents and kits for molecular biology research
Mechanism of Action
2’,3’-Dideoxycytidine 5’-triphosphate sodium salt exerts its effects by inhibiting DNA polymerase I-catalyzed chain elongation. It acts as a chain terminator by incorporating into the growing DNA strand and preventing further nucleotide addition. This inhibition is due to the absence of the 3’-hydroxyl group, which is essential for the formation of phosphodiester bonds between nucleotides .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxyguanosine 5’-triphosphate sodium salt
- 2’-Deoxycytidine 5’-triphosphate disodium salt
- 2’-Deoxyuridine 5’-triphosphate sodium salt
- Cytidine 5’-triphosphate disodium salt hydrate
Uniqueness
2’,3’-Dideoxycytidine 5’-triphosphate sodium salt is unique due to its specific inhibitory action on DNA polymerase I and its ability to act as a chain terminator in DNA synthesis. This property makes it particularly valuable in antiviral research and studies of DNA replication and repair mechanisms .
Properties
Molecular Formula |
C9H13N3Na3O12P3 |
|---|---|
Molecular Weight |
517.10 g/mol |
IUPAC Name |
trisodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O12P3.3Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3/t6-,8+;;;/m0.../s1 |
InChI Key |
FGUOLONMPWGIEW-WQPQHRBMSA-K |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B12333626.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B12333643.png)

![Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B12333647.png)
![2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12333661.png)
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B12333667.png)
![(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B12333669.png)

![2-[(Azidoacetyl)amino]-2-deoxy-D-galactose](/img/structure/B12333678.png)
![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-6-phenyl-](/img/structure/B12333681.png)


